molecular formula C18H21ClN2O2 B4649029 3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4649029
M. Wt: 332.8 g/mol
InChI Key: FQBXVZBXUWKXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "CLIMB" and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of CLIMB is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. This modulation of neurotransmitter activity is thought to underlie the compound's anti-inflammatory, analgesic, and anticonvulsant properties.
Biochemical and Physiological Effects:
CLIMB has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, CLIMB has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that CLIMB may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of CLIMB is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. Additionally, CLIMB has been shown to exhibit a high degree of selectivity for certain neurotransmitter receptors, which may make it a useful tool for studying the function of these receptors. However, one limitation of CLIMB is its relatively low potency compared to other compounds with similar pharmacological properties.

Future Directions

There are a number of potential future directions for research on CLIMB. One area of interest is the compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to elucidate the exact mechanism of action of CLIMB and to identify potential drug targets for the compound. Finally, future research could focus on developing more potent analogs of CLIMB with improved pharmacological properties.

Scientific Research Applications

CLIMB has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, CLIMB has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12-16(18(22)20-11-13-7-3-2-4-8-13)17(21-23-12)14-9-5-6-10-15(14)19/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBXVZBXUWKXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 4
3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 5
3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide
Reactant of Route 6
3-(2-chlorophenyl)-N-(cyclohexylmethyl)-5-methyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.